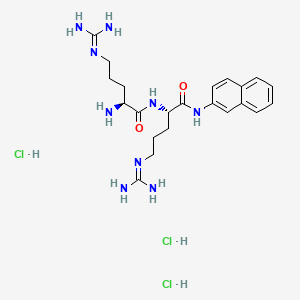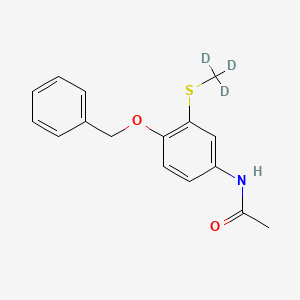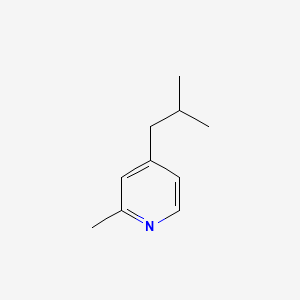
L-arginine-L-arginine bêta-naphtylamide trichlorhydrate
Vue d'ensemble
Description
Arg-Arg beta-naphthylamide trihydrochloride is a dipeptide derivative of beta-naphthylamide. It is commonly used as a substrate in enzymatic studies, particularly for dipeptidyl peptidase 3 and other peptidases. This compound is known for its role in biochemical assays and research applications.
Applications De Recherche Scientifique
Arg-Arg beta-naphthylamide trihydrochloride is widely used in scientific research, including:
Biochemistry: As a substrate for studying the activity of dipeptidyl peptidase 3 and other peptidases.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Industry: Used in the production of biochemical reagents and assay kits.
Mécanisme D'action
Target of Action
Arg-Arg beta-naphthylamide trihydrochloride primarily targets the enzyme dipeptidyl peptidase 3 . This enzyme is expressed in human embryonic kidney cells (HEK293T) and plays a crucial role in the hydrolysis of dipeptides . The compound also acts as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate . It binds to the active site of the enzyme, facilitating the enzymatic reaction that leads to the hydrolysis of the compound itself .
Biochemical Pathways
The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by dipeptidyl peptidase 3 and peptidase from BPB and spirochetes is part of the broader protein degradation pathway . The downstream effects of this pathway include the recycling of amino acids and the regulation of various physiological processes.
Pharmacokinetics
Its solubility in water is50 mg/mL , which suggests that it may have good bioavailability .
Result of Action
The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by its target enzymes results in the breakdown of the compound into smaller molecules . This process contributes to the protein degradation pathway and the recycling of amino acids .
Action Environment
The action, efficacy, and stability of Arg-Arg beta-naphthylamide trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments . Additionally, its storage temperature of -20°C indicates that it may require a cool environment for optimal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg beta-naphthylamide trihydrochloride involves the coupling of L-arginine with beta-naphthylamine. The reaction typically proceeds through the formation of an intermediate dipeptide, which is then converted to the trihydrochloride salt. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation. The final product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Arg-Arg beta-naphthylamide trihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Arg beta-naphthylamide trihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by peptidases to release beta-naphthylamine and arginine residues.
Oxidation: It can undergo oxidation reactions, particularly at the naphthylamine moiety.
Substitution: The compound can participate in substitution reactions, especially involving the amino groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using specific peptidases under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Beta-naphthylamine and arginine residues.
Oxidation: Oxidized derivatives of beta-naphthylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phe-Arg beta-naphthylamide dihydrochloride
- L-Arginine beta-naphthylamide hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
Uniqueness
Arg-Arg beta-naphthylamide trihydrochloride is unique due to its specific substrate properties for dipeptidyl peptidase 3. Compared to similar compounds, it offers distinct advantages in terms of enzyme specificity and reaction conditions. Its trihydrochloride form enhances solubility and stability, making it suitable for various biochemical assays.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXXFQJTJQVER-NCXIRTITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718705 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-26-3 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arg-Arg β-naphthylamide trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)








